molecular formula C27H29N3O5 B11356118 13-(3-methoxyphenyl)-8-(4-methoxyphenyl)-3,5,10,10-tetramethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

13-(3-methoxyphenyl)-8-(4-methoxyphenyl)-3,5,10,10-tetramethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

Cat. No.: B11356118
M. Wt: 475.5 g/mol
InChI Key: PHMOBENQTVPPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-(3-methoxyphenyl)-8-(4-methoxyphenyl)-3,5,10,10-tetramethyl-12-oxa-3,5,9-triazatricyclo[74002,7]trideca-1,7-diene-4,6-dione is a complex organic compound with a unique tricyclic structure

Preparation Methods

The synthesis of 13-(3-methoxyphenyl)-8-(4-methoxyphenyl)-3,5,10,10-tetramethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione can be achieved through a transition metal-free one-pot cascade reaction. This method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature. The reaction conditions are mild, and the process is environmentally benign, yielding good to excellent results .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions.

    Reduction: The tricyclic structure can be reduced under specific conditions.

    Substitution: The methoxyphenyl groups can undergo substitution reactions with suitable reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

13-(3-methoxyphenyl)-8-(4-methoxyphenyl)-3,5,10,10-tetramethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione has several scientific research applications:

    Chemistry: It serves as a model compound for studying tricyclic structures and their reactivity.

    Medicine: Research into its potential as a pharmaceutical intermediate.

    Industry: Possible use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tricyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The methoxy groups and triazatricyclo framework play crucial roles in its activity.

Comparison with Similar Compounds

Similar compounds include other tricyclic structures with methoxyphenyl groups 13-(3-methoxyphenyl)-8-(4-methoxyphenyl)-3,5,10,10-tetramethyl-12-oxa-3,5,9-triazatricyclo[74002,7]trideca-1,7-diene-4,6-dione is unique due to its specific arrangement of functional groups and the presence of the triazatricyclo framework

Properties

Molecular Formula

C27H29N3O5

Molecular Weight

475.5 g/mol

IUPAC Name

13-(3-methoxyphenyl)-8-(4-methoxyphenyl)-3,5,10,10-tetramethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione

InChI

InChI=1S/C27H29N3O5/c1-27(2)15-35-24(17-8-7-9-19(14-17)34-6)23-22-20(25(31)29(4)26(32)28(22)3)21(30(23)27)16-10-12-18(33-5)13-11-16/h7-14,24H,15H2,1-6H3

InChI Key

PHMOBENQTVPPBI-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(C2=C3C(=C(N21)C4=CC=C(C=C4)OC)C(=O)N(C(=O)N3C)C)C5=CC(=CC=C5)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.